Ethanesulfonic acid, 2-[bis(2-cyanoethyl)phosphino]-, sodium salt

Aqueous Catalysis Organometallic Chemistry Ligand Design

Ethanesulfonic acid, 2-[bis(2-cyanoethyl)phosphino]-, sodium salt (CAS 64225-42-9) is a water-soluble, tertiary organophosphorus compound characterized by a central phosphorus atom bonded to two cyanoethyl groups and one ethylsulfonate moiety. With a molecular weight of 270.22 g/mol, this sodium salt is primarily employed as a specialized ligand in aqueous-phase organometallic catalysis and as a component in photographic dye-bleach systems.

Molecular Formula C8H12N2NaO3PS
Molecular Weight 270.22 g/mol
CAS No. 64225-42-9
Cat. No. B12752831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanesulfonic acid, 2-[bis(2-cyanoethyl)phosphino]-, sodium salt
CAS64225-42-9
Molecular FormulaC8H12N2NaO3PS
Molecular Weight270.22 g/mol
Structural Identifiers
SMILESC(CP(CCC#N)CCS(=O)(=O)[O-])C#N.[Na+]
InChIInChI=1S/C8H13N2O3PS.Na/c9-3-1-5-14(6-2-4-10)7-8-15(11,12)13;/h1-2,5-8H2,(H,11,12,13);/q;+1/p-1
InChIKeyCPHYRJQNQXXRTR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanesulfonic acid, 2-[bis(2-cyanoethyl)phosphino]-, sodium salt (CAS 64225-42-9): A Water-Soluble Tertiary Phosphine Ligand for Aqueous Catalysis and Photographic Chemistry


Ethanesulfonic acid, 2-[bis(2-cyanoethyl)phosphino]-, sodium salt (CAS 64225-42-9) is a water-soluble, tertiary organophosphorus compound characterized by a central phosphorus atom bonded to two cyanoethyl groups and one ethylsulfonate moiety [1]. With a molecular weight of 270.22 g/mol, this sodium salt is primarily employed as a specialized ligand in aqueous-phase organometallic catalysis and as a component in photographic dye-bleach systems [1]. Its design combines the strong σ-donor and π-acceptor properties of cyanoethyl-substituted phosphines with the hydrophilicity of a sulfonate group, making it a candidate for applications requiring catalyst immobilization in biphasic media or precise reactivity tuning in color photography development .

Procurement Risk for CAS 64225-42-9: Why Other Water-Soluble Phosphines Cannot Guarantee Equivalent Performance


Substituting Ethanesulfonic acid, 2-[bis(2-cyanoethyl)phosphino]-, sodium salt with a generic water-soluble phosphine like TPPTS or TPPMS ignores the compound's unique dual-electronic influence. The electron-withdrawing cyanoethyl groups on this compound significantly reduce the phosphorus center's σ-donicity and increase its π-acidity compared to aryl-substituted sulfonated phosphines [1]. This electronic tuning, combined with the ethylsulfonate group's specific steric and solubility profile, is hypothesized to create a catalyst with distinct activity and selectivity in reactions like hydroxycarbonylation. However, a direct quantitative comparison of this specific compound against TPPTS in the hydroxycarbonylation of styrene, a reaction where phosphine electronics are critical, has not been identified in the available open literature [1].

Quantitative Performance Benchmarks for Sodium 2-[Bis(2-Cyanoethyl)Phosphine]Ethanesulphonate Selection


High-Strength, Verifiable Differential Evidence is Currently Unavailable

An exhaustive search of the scientific and patent literature, strictly excluding commercial vendor databases as mandated, reveals a critical evidence gap for this specific compound. No study was found that provides a direct head-to-head comparison of CAS 64225-42-9 against a close analog (e.g., TPPTS, TPPMS, or other sulfonated alkylphosphines) with quantitative data for both compounds under identical experimental conditions. The core differential performance data required to justify selection is absent from the public domain [1].

Aqueous Catalysis Organometallic Chemistry Ligand Design

Proposed Application Scenarios for Ethanesulfonic acid, 2-[bis(2-cyanoethyl)phosphino]-, sodium salt Based on Chemical Analogy


Aqueous Biphasic Hydroformylation or Hydroxycarbonylation

The compound's water-soluble design is directly aimed at aqueous biphasic catalysis, a technique used to easily separate and recycle expensive transition metal catalysts like rhodium or palladium. Its electron-poor nature, inferred from its cyanoethyl groups, suggests it may accelerate the nucleophilic attack of water on a metal-acyl intermediate in hydroxycarbonylation, a hypothesis tested with structurally similar electron-poor phosphines [1].

Photographic Dye-Bleach Processing (Cibachrome Systems)

The compound was a documented component in the Cibachrome P-23 bleach/replenisher formulation, where it functions as a sodium sulfonate adduct . In this context, the specific reactivity of the phosphine-sulfonate structure is critical for the controlled, image-wise bleaching of azo dyes from the photographic emulsion, a niche application where generic substitution could lead to unpredictable color reproduction and print stability.

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